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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for Iridium-

catalyzed C-H activation, a powerful tool for the synthesis and late-stage functionalization of

complex molecules. This document covers three key transformations: C-H borylation, C-H

arylation, and C-H amination, offering insights into their mechanisms, substrate scope, and

practical execution in a laboratory setting.

Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a robust method for the direct conversion of C-H bonds into

valuable boronate esters, which are versatile intermediates in organic synthesis, notably in

Suzuki-Miyaura cross-coupling reactions. The regioselectivity of this reaction is often governed

by steric factors, providing access to products that are complementary to traditional

electrophilic aromatic substitution.

Data Presentation: Substrate Scope of Iridium-Catalyzed
C-H Borylation
The following table summarizes the yields for the borylation of a variety of aromatic and

heteroaromatic substrates. The presented data highlights the influence of sterics and electronic

effects on the reaction outcome.
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Entry Substrate Product Yield (%)[1][2]

1
1,3-

Diisopropylbenzene

4,6-Diisopropyl-1-

(4,4,5,5-tetramethyl-

1,3,2-dioxaborolan-2-

yl)benzene

95

2
1,3,5-

Trimethoxybenzene

2,4,6-Trimethoxy-1-

(4,4,5,5-tetramethyl-

1,3,2-dioxaborolan-2-

yl)benzene

98

3 4-tert-Butylanisole

2-tert-Butyl-4-

methoxy-1-(4,4,5,5-

tetramethyl-1,3,2-

dioxaborolan-2-

yl)benzene

85

4 Indole

2-(4,4,5,5-

Tetramethyl-1,3,2-

dioxaborolan-2-

yl)indole

59

5 Thiophene

2-(4,4,5,5-

Tetramethyl-1,3,2-

dioxaborolan-2-

yl)thiophene

80

6 Pyridine

3-(4,4,5,5-

Tetramethyl-1,3,2-

dioxaborolan-2-

yl)pyridine

45

Experimental Protocol: General Procedure for Iridium-
Catalyzed C-H Borylation of Arenes
This protocol describes a general method for the iridium-catalyzed C-H borylation of arenes

using [Ir(OMe)(COD)]₂ as the catalyst precursor and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as

the ligand.
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Materials:

[Ir(OMe)(COD)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

Bis(pinacolato)diboron (B₂pin₂)

Arene substrate

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Hexane)

Schlenk flask or glovebox for inert atmosphere operations

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), a Schlenk

flask is charged with [Ir(OMe)(COD)]₂ (0.015 mmol, 1.0 mol%) and dtbpy (0.03 mmol, 2.0

mol%).

Reagent Addition: The arene substrate (1.0 mmol, 1.0 equiv) and B₂pin₂ (1.2 mmol, 1.2

equiv) are added to the flask.

Solvent Addition: Anhydrous solvent (e.g., THF, 5 mL) is added to the flask.

Reaction Conditions: The reaction mixture is stirred at 80 °C for 16-24 hours. The progress

of the reaction can be monitored by TLC or GC-MS.

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure.

Purification: The residue is purified by column chromatography on silica gel using a suitable

eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl boronate ester.
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Visualization: Catalytic Cycle of Iridium-Catalyzed C-H
Borylation
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Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.

Iridium-Catalyzed C-H Arylation
Iridium-catalyzed C-H arylation enables the formation of C-C bonds by coupling C-H bonds with

arylating agents, such as diaryliodonium salts. This transformation is particularly valuable for

the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic

materials. The reaction often proceeds via a concerted metalation-deprotonation (CMD)

mechanism.

Data Presentation: Substrate Scope of Iridium-Catalyzed
C-H Arylation with Diaryliodonium Salts
The following table showcases the scope of the iridium-catalyzed C-H arylation of various

substrates with diaryliodonium triflate salts.
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Entry Substrate
Arylating
Agent

Product Yield (%)[3]

1
N-Phenyl-2-

pyrrolidinone

Diphenyliodoniu

m triflate

N-(2-

Phenylphenyl)-2-

pyrrolidinone

85

2 2-Phenylpyridine
Diphenyliodoniu

m triflate

2,2'-

Biphenylpyridine
92

3 Benzoic acid
Diphenyliodoniu

m triflate

Biphenyl-2-

carboxylic acid
78

4 Acetophenone
Diphenyliodoniu

m triflate

2-

Phenylacetophen

one

65

5 1-Methylindole
Diphenyliodoniu

m triflate

1-Methyl-2-

phenylindole
72

Experimental Protocol: General Procedure for Iridium-
Catalyzed C-H Arylation
This protocol outlines a general procedure for the directed C-H arylation of arenes using

[Cp*IrCl₂]₂ as the catalyst precursor.

Materials:

[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)

Diaryliodonium triflate

Substrate with a directing group

Silver triflimide (AgNTf₂)

Pivalic acid (PivOH)

Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE))
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Schlenk flask or glovebox for inert atmosphere operations

Standard laboratory glassware and purification equipment

Procedure:

Reaction Setup: To a Schlenk tube are added [Cp*IrCl₂]₂ (0.01 mmol, 2.5 mol%), AgNTf₂

(0.04 mmol, 10 mol%), and the substrate (0.4 mmol, 1.0 equiv).

Reagent Addition: The diaryliodonium triflate (0.6 mmol, 1.5 equiv) and PivOH (0.08 mmol,

20 mol%) are then added.

Solvent Addition: Anhydrous DCE (2.0 mL) is added to the tube.

Reaction Conditions: The sealed tube is heated at 100 °C for 24 hours.

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of

Celite, and the filtrate is concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

give the arylated product.

Visualization: Catalytic Cycle of Iridium-Catalyzed C-H
Arylation
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Click to download full resolution via product page

Caption: Catalytic cycle for Iridium-catalyzed C-H arylation.

Iridium-Catalyzed C-H Amination
Iridium-catalyzed C-H amination provides a direct route to synthesize anilines and other N-

functionalized molecules, which are prevalent in pharmaceuticals and agrochemicals. This

method avoids the need for pre-functionalized starting materials, offering a more atom-

economical approach to C-N bond formation.

Data Presentation: Substrate Scope of Iridium-Catalyzed
C-H Amination
The following table summarizes the yields for the directed C-H amination of various substrates.

Entry Substrate
Aminating
Agent

Product Yield (%)[4][5]

1 2-Phenylpyridine
1-Adamantyl

azide

2-(2-

Aminophenyl)pyri

dine

82

2 Benzoic Acid
4-Methoxy-N-

sulfinylaniline

2-Amino-4-

methoxybenzoic

acid

75

3
N-Phenyl-2-

pyrrolidinone
Phenyl azide

N-(2-

Aminophenyl)ph

enyl-2-

pyrrolidinone

68

4 2-Ethylpyridine

2,2,2-

Trichloroethoxyc

arbonyl azide

2-(1-

Aminoethyl)pyridi

ne derivative

91

5
Ketoxime from

Oleanolic Acid

2,2,2-

Trichloroethoxyc

arbonyl azide

Aminated

Oleanolic Acid

Derivative

91
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Experimental Protocol: General Procedure for Directed
C-H Amination
This protocol describes a general procedure for the iridium-catalyzed directed C-H amination of

N-aromatic heterocycles.[4]

Materials:

[Cp*IrCl₂]₂

Silver triflimide (AgNTf₂)

2,2,2-Trichloroethoxycarbonyl azide (TrocN₃)

N-aromatic heterocycle substrate

n-Pentanoic acid

Anhydrous 1,2-dichloroethane (DCE)

Schlenk tube or glovebox for inert atmosphere operations

Standard laboratory glassware and purification equipment

Procedure:

Reaction Setup: In a glovebox, a Schlenk tube is charged with [Cp*IrCl₂]₂ (0.01 mmol, 5

mol%) and AgNTf₂ (0.04 mmol, 20 mol%).

Reagent Addition: The N-aromatic heterocycle (0.2 mmol, 1.0 equiv), TrocN₃ (0.3 mmol, 1.5

equiv), and n-pentanoic acid (0.1 mmol, 50 mol%) are added.

Solvent Addition: Anhydrous DCE (1.0 mL) is added to the tube.

Reaction Conditions: The tube is sealed and the reaction mixture is stirred at 100 °C for 24

hours.
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Work-up: After cooling to room temperature, the mixture is diluted with dichloromethane and

filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure.

Purification: The residue is purified by flash chromatography on silica gel to afford the

aminated product.

Visualization: Catalytic Cycle of Iridium-Catalyzed C-H
Amination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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